Cas no 1824338-01-3 (Benzocisothiazole-5-carbaldehyde)
Benzocisothiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzo[c]isothiazole-5-carbaldehyde
- 2,1-benzothiazole-5-carbaldehyde
- Benzocisothiazole-5-carbaldehyde
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- Inchi: 1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H
- InChI Key: BIOPCERHNURYMA-UHFFFAOYSA-N
- SMILES: S1C=C2C=C(C=O)C=CC2=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 162
- XLogP3: 1.8
- Topological Polar Surface Area: 58.2
Benzocisothiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B203075-50mg |
Benzo[c]isothiazole-5-carbaldehyde |
1824338-01-3 | 50mg |
$ 525.00 | 2022-06-07 | ||
| TRC | B203075-100mg |
Benzo[c]isothiazole-5-carbaldehyde |
1824338-01-3 | 100mg |
$ 870.00 | 2022-06-07 |
Benzocisothiazole-5-carbaldehyde Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Benzocisothiazole-5-carbaldehyde
Benzocisothiazole-5-carbaldehyde (CAS No. 1824338-01-3): A Comprehensive Overview
Benzocisothiazole-5-carbaldehyde (CAS No. 1824338-01-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This heterocyclic aldehyde belongs to the benzocisothiazole family, which is known for its potential in pharmaceutical and material science research. The compound's molecular formula and precise structure make it a valuable intermediate in synthetic chemistry.
The growing interest in Benzocisothiazole-5-carbaldehyde derivatives can be attributed to their role in developing novel therapeutic agents. Researchers have explored its applications in designing small molecule inhibitors and bioactive compounds, particularly in areas such as neurological disorders and anti-inflammatory treatments. Recent studies suggest that modifications of the aldehyde functional group can lead to compounds with enhanced pharmacological properties.
From a chemical perspective, Benzocisothiazole-5-carbaldehyde synthesis involves sophisticated organic reactions that require precise control of reaction conditions. The compound's reactivity profile makes it particularly useful for cross-coupling reactions and nucleophilic additions, which are fundamental in creating more complex molecular architectures. Its electronic properties have also made it a subject of interest in materials chemistry, especially for developing organic semiconductors and photovoltaic materials.
The market for Benzocisothiazole-5-carbaldehyde suppliers has expanded significantly, driven by increasing demand from research institutions and pharmaceutical companies. Quality parameters such as purity levels and isomeric composition are critical factors that determine its suitability for various applications. Many researchers searching for "where to buy Benzocisothiazole-5-carbaldehyde" or "Benzocisothiazole-5-carbaldehyde price" are often concerned about these specifications.
Recent advancements in green chemistry have prompted investigations into more sustainable methods for producing Benzocisothiazole-5-carbaldehyde. This aligns with current trends in the chemical industry towards environmentally friendly synthesis and reduced waste generation. The compound's potential in catalysis and as a building block for more complex molecules continues to be an active area of research.
For analytical chemists, the characterization of Benzocisothiazole-5-carbaldehyde typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods are crucial for verifying the compound's identity and assessing its purity, which are essential considerations for researchers working with this material. Questions about "Benzocisothiazole-5-carbaldehyde solubility" and "stability under various conditions" are common among users of this compound.
The future prospects for Benzocisothiazole-5-carbaldehyde applications appear promising, particularly in the development of new drug candidates and advanced materials. As research continues to uncover new properties and potential uses for this compound, its importance in both academic and industrial settings is likely to grow. The compound's unique combination of structural features positions it as a valuable tool in modern chemical research and development.
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